BRL 54443 is a synthetic compound classified as a selective agonist of the serotonin (5-HT) receptors, specifically exhibiting high affinity for the 5-HT1E and 5-HT1F subtypes [, ]. In scientific research, BRL 54443 serves as a valuable pharmacological tool for investigating the roles of 5-HT1E and 5-HT1F receptors in various physiological and pathological processes.
BRL 54443 was originally developed for its pharmacological properties and is classified as a serotonin receptor agonist. It is primarily sourced from chemical suppliers such as Tocris Bioscience, which provides detailed specifications including its molecular weight (230.31 g/mol), formula (C14H18N2O), and CAS number (57477-39-1) . The compound has been extensively studied for its interactions with various receptor subtypes, particularly in the context of neuropharmacology.
The synthesis of BRL 54443 involves several chemical reactions that typically start from readily available precursors. The general synthetic route includes:
These methods allow researchers to obtain BRL 54443 in sufficient quantities for in vitro and in vivo studies .
The molecular structure of BRL 54443 can be represented by its chemical formula . Its structure features an indole ring system attached to a piperidine group, which is crucial for its receptor binding properties.
Key structural data includes:
This structural configuration contributes to its high affinity for the serotonin receptors.
BRL 54443 participates in various biochemical reactions primarily related to its role as a receptor agonist. Key reactions include:
These reactions underscore the compound's relevance in studying serotonergic signaling pathways.
The mechanism of action of BRL 54443 involves its binding to serotonin receptors, specifically the 5-HT1E and 5-HT1F subtypes. Upon binding, it induces conformational changes in the receptor that activate intracellular signaling cascades.
Key points include:
Understanding this mechanism provides insights into potential therapeutic applications.
BRL 54443 exhibits several notable physical and chemical properties:
These properties are essential for researchers when handling the compound in laboratory settings.
BRL 54443 has several applications in scientific research:
BRL-54443 (5-hydroxy-3-(1-methylpiperidin-4-yl)-1H-indole) functions as a high-potency dual agonist for the human 5-HT1E and 5-HT1F serotonin receptor subtypes. Radioligand binding assays reveal exceptional affinity at both targets, with equilibrium dissociation constants (Ki) of 1.1 nM for 5-HT1E and 0.7 nM for 5-HT1F receptors [4]. Functional studies confirm its efficacy in Gi/o-mediated signaling cascades, where it inhibits forskolin-stimulated cyclic adenosine monophosphate (cAMP) production in recombinant cell systems (IC50 = 14 nM for 5-HT1E) [4] [6].
Structurally, BRL-54443’s 3-(1-methylpiperidin-4-yl) moiety is critical for its selectivity profile. Cryo-EM studies of serotonin receptor complexes show that the piperidine group engages a hydrophobic subpocket in the orthosteric binding site of 5-HT1E/1F receptors, which differs subtly from other 5-HT1 subtypes [8]. This interaction facilitates receptor activation by stabilizing transmembrane helix conformations associated with G-protein coupling [8].
BRL-54443 exhibits a well-defined selectivity profile across the serotonin receptor family, with significant affinity confined primarily to the 5-HT1 class. Quantitative binding data across key subtypes is summarized below:
Table 1: Binding Affinities (Ki, nM) of BRL-54443 at Serotonin Receptors
Receptor Subtype | Ki (nM) | Selectivity Ratio vs. 5-HT1F |
---|---|---|
5-HT1F | 0.7 | 1.0 (Reference) |
5-HT1E | 1.1 | 1.6 |
5-HT1A | 63 | 90 |
5-HT1B | 126 | 180 |
5-HT1D | 63 | 90 |
5-HT2B | 100 | 143 |
5-HT2C | 316 | 451 |
5-HT2A | 1259 | 1799 |
5-HT6 | >10,000 | >14,286 |
5-HT7 | >10,000 | >14,286 |
Source: MedChemExpress binding data [4]
Key observations include:
The molecular basis for selectivity arises from steric constraints in the orthosteric pocket of non-target receptors. For example, 5-HT2A’s extended binding pocket disfavors BRL-54443’s piperidine group, reducing affinity by >1,000-fold compared to 5-HT1F [8] [10].
BRL-54443 belongs to a pharmacological class distinct from classical migraine therapeutics, with unique target engagement:
Table 2: Pharmacological Comparison of Migraine-Targeted Agonists
Property | BRL-54443 | Ergotamine | Triptans (e.g., Sumatriptan) |
---|---|---|---|
Primary Target(s) | 5-HT1E/1F | 5-HT1B/1D, α-adrenoceptors | 5-HT1B/1D |
5-HT1F Affinity | Ki = 0.7 nM | Low (Ki >100 nM) | Moderate (e.g., Naratriptan Ki = 10 nM) |
Vasoconstrictive Activity | None | Strong (via α-adrenoceptors) | Moderate (coronary risk) |
G-Protein Bias | Gi/o | Gi/o/β-arrestin | Gi/o |
Structural Class | Indole-piperidine | Ergot alkaloid | Tryptamine-derived |
Mechanistic Advantages:
Despite its primary serotonergic activity, BRL-54443 exhibits low-to-moderate affinity for select non-serotonin targets:
Functional Implications:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7